(2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride
CAS No.: 19863-69-5
Cat. No.: VC3019867
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19863-69-5 |
|---|---|
| Molecular Formula | C10H14ClNO |
| Molecular Weight | 199.68 g/mol |
| IUPAC Name | 1-(2,3-dihydro-1-benzofuran-2-yl)-N-methylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H13NO.ClH/c1-11-7-9-6-8-4-2-3-5-10(8)12-9;/h2-5,9,11H,6-7H2,1H3;1H |
| Standard InChI Key | VTAQBQCEKGFJLB-UHFFFAOYSA-N |
| SMILES | CNCC1CC2=CC=CC=C2O1.Cl |
| Canonical SMILES | CNCC1CC2=CC=CC=C2O1.Cl |
Introduction
Chemical Identity and Structure
Basic Identification
(2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride is identified through several standardized chemical identifiers that facilitate its recognition across chemical databases and research literature.
| Parameter | Value |
|---|---|
| CAS Number | 19863-69-5 |
| Molecular Formula | C₁₀H₁₃NO - HCl (or C₁₀H₁₄ClNO) |
| Molecular Weight | 199.67 g/mol |
| IUPAC Name | 2,3-dihydro-1-benzofuran-2-yl-N-methylmethanamine hydrochloride |
| InChI | InChI=1S/C10H13NO.ClH/c1-11-7-9-6-8-4-2-3-5-10(8)12-9;/h2-5,9,11H,6-7H2,1H3;1H |
| InChI Key | VTAQBQCEKGFJLB-UHFFFAOYSA-N |
| Catalog Numbers | RCLS129306, 20R0951S |
The compound is also known by several synonyms in scientific literature, including "(2,3-dihydro-1-benzofuran-2-yl)methylamine hydrochloride" and "(2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride" .
Structural Characteristics
The structure of (2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride comprises several key components:
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A 2,3-dihydrobenzofuran core structure (benzofuran scaffold)
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A methyl-substituted amino group attached to the 2-position via a methylene bridge
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The amine group protonated and paired with a chloride counterion forming the hydrochloride salt
The 2,3-dihydrobenzofuran system consists of a benzene ring fused with a five-membered dihydrofuran ring, creating a bicyclic heterocyclic system . The molecule contains a stereogenic center at the 2-position of the dihydrobenzofuran ring, which can lead to potential stereoisomers, though the commercial form is typically offered as a racemic mixture .
Physical and Chemical Properties
(2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride typically appears as a solid compound. As a hydrochloride salt of an amine, it exhibits enhanced water solubility compared to its free base form, making it more suitable for various pharmaceutical and research applications .
| Property | Description |
|---|---|
| Physical Appearance | Solid, typically white to off-white |
| Solubility | Enhanced water solubility (as hydrochloride salt) |
| Stability | Generally stable at room temperature for shipping |
| Storage Recommendation | Store in tightly closed containers, protect from moisture |
The compound's protonated amine gives it cationic properties that may influence its pharmacological profile and interactions with biological targets .
Synthesis and Chemical Transformations
General Synthesis Approaches for 2,3-Dihydrobenzofurans
The 2,3-dihydrobenzofuran skeleton serves as the core structure for many bioactive compounds, and several synthetic methodologies have been developed for its construction. Understanding these general approaches provides insight into how (2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride might be synthesized.
Palladium-Catalyzed Oxyarylation
This approach involves an intermolecular C-C coupling reaction. For example, the reaction between phenylpropene and 2-aminophenol, catalyzed by palladium compounds, can generate trans-2,3-disubstituted dihydrobenzofurans with good yields and high stereoselectivity .
(4+1) Cycloaddition Approaches
Another effective method involves the (4+1) cycloaddition of sulfur ylides or ammonium ylides with in situ generated ortho-quinone methides. This method has been demonstrated to produce trans-2,3-dihydrobenzofurans with excellent yields and stereoselectivity :
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The o-quinone methide precursor reacts with the ylide
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Formation of betaine intermediate occurs
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Subsequent ring closure leads to the 2,3-dihydrobenzofuran structure
The typical reaction conditions for this approach include:
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Base: Cs₂CO₃
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Solvent: Dichloromethane (DCM)
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Temperature: Room temperature
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Reaction time: 20-72 hours
These conditions have been demonstrated to yield trans-2,3-dihydrobenzofurans with excellent stereoselectivity (trans:cis ratio > 95:5) and yields ranging from 39-95% .
Biological Activity and Applications
Relationship to Bioactive Benzofuran Derivatives
The 2,3-dihydrobenzofuran skeleton is found in many bioactive molecules, providing context for understanding the potential applications of (2,3-Dihydro-benzofuran-2-ylmethyl)-methyl-amine hydrochloride.
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